Cas no 39849-48-4 (1-Piperazineethanol,a-(aminomethyl)-4-methyl-)
1-Piperazineethanol,a-(aminomethyl)-4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperazineethanol,a-(aminomethyl)-4-methyl-
- 1-[2-(4-METHYLPIPERAZIN-1-YL)ETHYL]GUANIDINE
- 1-amino-3-(4-methylpiperazin-1-yl)propan-2-ol
- NCGC00336914-01
- VS-02905
- DTXSID00588530
- AKOS016050756
- 1-Piperazineethanol,-alpha--(aminomethyl)-4-methyl-(9CI)
- AKOS000143997
- SCHEMBL689191
- AB01329962-02
- WOXWEGSDODHEHK-UHFFFAOYSA-N
- 39849-48-4
- MFCD09736066
-
- MDL: MFCD09736066
- Inchi: 1S/C8H19N3O/c1-10-2-4-11(5-3-10)7-8(12)6-9/h8,12H,2-7,9H2,1H3
- InChI Key: WOXWEGSDODHEHK-UHFFFAOYSA-N
- SMILES: OC(CN)CN1CCN(C)CC1
Computed Properties
- Exact Mass: 173.152812238g/mol
- Monoisotopic Mass: 173.152812238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 52.7Ų
1-Piperazineethanol,a-(aminomethyl)-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM344860-5g |
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol |
39849-48-4 | 95%+ | 5g |
$515 | 2022-09-01 | |
| Chemenu | CM344860-10g |
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol |
39849-48-4 | 95%+ | 10g |
$858 | 2022-09-01 | |
| Chemenu | CM344860-25g |
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol |
39849-48-4 | 95%+ | 25g |
$1715 | 2022-09-01 | |
| A2B Chem LLC | AD35326-1g |
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol |
39849-48-4 | 97% | 1g |
$176.00 | 2024-04-20 | |
| A2B Chem LLC | AD35326-5g |
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol |
39849-48-4 | 97% | 5g |
$402.00 | 2024-04-20 | |
| A2B Chem LLC | AD35326-10g |
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol |
39849-48-4 | 97% | 10g |
$662.00 | 2024-04-20 | |
| A2B Chem LLC | AD35326-25g |
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol |
39849-48-4 | 97% | 25g |
$1316.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735198-1g |
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol |
39849-48-4 | 98% | 1g |
¥1738.00 | 2024-05-15 | |
| 1PlusChem | 1P0077CU-1g |
1-Piperazineethanol,a-(aminomethyl)-4-methyl- |
39849-48-4 | 97% | 1g |
$183.00 | 2025-02-21 | |
| 1PlusChem | 1P0077CU-10g |
1-Piperazineethanol,a-(aminomethyl)-4-methyl- |
39849-48-4 | 97% | 10g |
$704.00 | 2025-02-21 |
1-Piperazineethanol,a-(aminomethyl)-4-methyl- Suppliers
1-Piperazineethanol,a-(aminomethyl)-4-methyl- Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 1-Piperazineethanol,a-(aminomethyl)-4-methyl-
1-Piperazineethanol, a-(aminomethyl)-4-methyl-
1-Piperazineethanol, a-(aminomethyl)-4-methyl- (CAS No. 39849-48-4) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its piperazine ring structure, which is a six-membered ring containing two nitrogen atoms. The presence of the ethanol and aminomethyl groups introduces unique chemical properties that make it highly reactive and functional in different chemical reactions.
The piperazine ring is a key structural element in this compound, providing a rigid framework that facilitates various chemical transformations. Recent studies have highlighted the importance of piperazine derivatives in drug design, particularly in the development of kinase inhibitors and other bioactive molecules. The a-(aminomethyl) group attached to the piperazine ring enhances the compound's ability to form hydrogen bonds, which is crucial for its interaction with biological targets.
One of the most notable applications of 1-Piperazineethanol, a-(aminomethyl)-4-methyl- is in the synthesis of advanced materials. Researchers have explored its use as a precursor for polyamides and polyurethanes, where its ability to form strong intermolecular bonds contributes to the mechanical stability of the resulting materials. Moreover, the 4-methyl substitution on the piperazine ring improves the compound's solubility in organic solvents, making it easier to handle during large-scale production processes.
Recent advancements in green chemistry have also led to innovative synthesis methods for this compound. For instance, catalytic asymmetric synthesis has been employed to produce enantiomerically pure derivatives of 1-Piperazineethanol, a-(aminomethyl)-4-methyl-. This approach not only enhances the efficiency of the synthesis process but also reduces environmental impact by minimizing waste generation.
In the pharmaceutical industry, 1-Piperazineethanol, a-(aminomethyl)-4-methyl- has been utilized as an intermediate in the production of several bioactive compounds. Its role as a building block in medicinal chemistry has been underscored by its ability to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Studies have shown that derivatives of this compound exhibit promising activity against various disease targets, including cancer and neurodegenerative disorders.
The long-term stability and thermal resistance of 1-Piperazineethanol, a-(aminomethyl)-4-methyl- are additional factors that contribute to its widespread use. Recent research has demonstrated that this compound can withstand harsh chemical conditions without undergoing degradation, making it suitable for high-temperature industrial processes. Furthermore, its compatibility with various solvents and reagents has made it an ideal choice for multi-step synthesis protocols.
In conclusion, 1-Piperazineethanol, a-(aminomethyl)-4-methyl- (CAS No. 39849-48-4) is a multifaceted compound with immense potential across diverse industries. Its unique chemical structure and functional groups enable it to serve as a valuable intermediate in drug discovery and material synthesis. As research continues to uncover new applications and optimized synthesis routes for this compound, its significance in modern chemistry is expected to grow further.
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